molecular formula C25H29BrN4O2S B2768308 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 1189477-76-6

2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2768308
CAS No.: 1189477-76-6
M. Wt: 529.5
InChI Key: BGMFXYYIBFGOOI-UHFFFAOYSA-N
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Description

2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[45]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the formation of the spirocyclic core, followed by the introduction of the bromophenyl and ethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It may react with oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Research may focus on its potential as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide stands out due to its unique spirocyclic structure and the presence of both bromophenyl and ethoxyphenyl groups. Similar compounds may include other spirocyclic derivatives or those with different substituents on the phenyl rings. The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrN4O2S/c1-3-30-15-13-25(14-16-30)28-23(18-5-7-19(26)8-6-18)24(29-25)33-17-22(31)27-20-9-11-21(12-10-20)32-4-2/h5-12H,3-4,13-17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMFXYYIBFGOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OCC)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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